Product packaging for 2-Ethenyl-1-methyl-4-nitrobenzene(Cat. No.:)

2-Ethenyl-1-methyl-4-nitrobenzene

Cat. No.: B13118211
M. Wt: 163.17 g/mol
InChI Key: MTJVTJQBPXDEDW-UHFFFAOYSA-N
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Description

2-Ethenyl-1-methyl-4-nitrobenzene (CAS 91748-01-5) is a nitroaromatic compound with a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Nitroaromatic compounds with methyl and other substituents are valuable in materials science and synthetic chemistry. Structurally similar molecules, such as 2-nitro-4-methylaniline, are known to serve as crucial intermediates in the synthesis of organic pigments, azoic dyes, and dispersed dyes . Furthermore, such nitroaromatic structures are often investigated for their electronic properties; for instance, derivatives of nitroaniline can exhibit significant molecular dipole moments and hyperpolarizability, making them subjects of interest in the development of nonlinear optical (NLO) materials for applications in optical data storage and signal processing . The specific arrangement of the ethenyl (vinyl) group in this compound may offer unique reactivity for further chemical modifications, such as polymerization or serving as a building block for more complex heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B13118211 2-Ethenyl-1-methyl-4-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-ethenyl-1-methyl-4-nitrobenzene

InChI

InChI=1S/C9H9NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h3-6H,1H2,2H3

InChI Key

MTJVTJQBPXDEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=C

Origin of Product

United States

Synthetic Strategies for 2 Ethenyl 1 Methyl 4 Nitrobenzene and Its Analogues

Retrosynthetic Analysis and Key Disconnections for 2-Ethenyl-1-methyl-4-nitrobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. nrochemistry.compressbooks.pub For this compound, three logical disconnections guide the potential synthetic strategies:

C=C Bond Disconnection (Olefination): This is one of the most reliable strategies. The ethenyl group's double bond is disconnected, suggesting an olefination reaction like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This approach identifies 2-methyl-4-nitrobenzaldehyde (B1367177) as a key precursor, which would react with a one-carbon Wittig or HWE reagent (e.g., methylenetriphenylphosphorane).

Aryl-Vinyl C-C Bond Disconnection (Cross-Coupling): This disconnection breaks the bond between the aromatic ring and the ethenyl group. This points towards a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. The precursors would be a halogenated nitro-toluene, like 2-bromo-1-methyl-4-nitrobenzene, and a vinylating agent.

C-N Bond Disconnection (Electrophilic Aromatic Substitution): This strategy involves the removal of the nitro group, suggesting an electrophilic aromatic substitution (EAS) reaction as the final step. The precursor would be 2-ethenyl-1-methylbenzene (also known as 2-methylstyrene (B165405) or 2-vinyltoluene), which would undergo nitration.

These disconnections form the basis for the synthetic methods discussed in the following sections.

Direct Functionalization Approaches on the Aromatic Ring System

These strategies involve step-wise introduction of the functional groups directly onto the aromatic ring.

Introducing the nitro group via electrophilic aromatic substitution is a common and fundamental transformation. In the context of synthesizing this compound, this would typically involve the nitration of the precursor 2-ethenyl-1-methylbenzene (2-vinyltoluene). sigmaaldrich.comcymitquimica.comchemicalbook.com

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. pressbooks.publibretexts.org Both the methyl group (-CH₃) and the ethenyl group (-CH=CH₂) are activating and ortho-, para-directing groups. lumenlearning.comlibretexts.org

The methyl group at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6.

The ethenyl group at C2 directs incoming electrophiles to positions C3 and C5 (para position is blocked).

The desired product has the nitro group at the C4 position, which is para to the strongly directing methyl group. Therefore, nitration of 2-vinyltoluene is expected to yield a mixture of isomers, with the 4-nitro product being a significant component alongside other isomers like the 6-nitro derivative. The reaction must be carefully controlled to prevent polymerization of the vinyl group and over-nitration. stmarys-ca.edu

Table 1: Typical Nitrating Agents and Conditions

Nitrating Agent/System Typical Conditions Notes
HNO₃ / H₂SO₄ 0-50 °C The most common and powerful nitrating system. libretexts.org
Acetyl nitrate (B79036) (CH₃COONO₂) 25 °C, often in acetic anhydride A milder alternative, can sometimes alter regioselectivity. psu.edu
Nitronium tetrafluoroborate (B81430) (NO₂BF₄) Aprotic solvent (e.g., sulfolane, nitromethane) A pre-formed nitronium ion salt, useful for sensitive substrates.

Building the molecule by adding the alkyl and ethenyl groups to a pre-nitrated benzene (B151609) ring is generally less feasible. The primary challenge is the nature of the nitro group, which is a powerful deactivating group for electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. pressbooks.pub Attempting a Friedel-Crafts reaction on nitrobenzene (B124822) or nitrotoluene would require harsh conditions and would likely result in low yields, with substitution directed to the meta position relative to the nitro group.

Modern cross-coupling reactions provide a more effective means of forming C-C bonds on nitro-aromatic rings, and these methods are discussed in section 2.3.2.

Olefination Reactions for Ethenyl Group Incorporation

Olefination reactions provide a robust and widely used method for forming the ethenyl group with high efficiency. These methods typically start with a carbonyl compound as a precursor.

The Wittig reaction and its variants are cornerstones of alkene synthesis. masterorganicchemistry.comwikipedia.org This strategy is highly effective for synthesizing this compound, starting from the key intermediate 2-methyl-4-nitrobenzaldehyde . This aldehyde can be synthesized via the selective oxidation of one methyl group of 4-nitro-o-xylene. google.com

In the Wittig reaction, the aldehyde reacts with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the desired alkene and triphenylphosphine (B44618) oxide. google.com The reaction is generally high-yielding and tolerates a wide variety of functional groups, including the nitro group. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. nrochemistry.comwikipedia.org HWE reactions offer several advantages, including generally higher nucleophilicity of the carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorganic-chemistry.org For this synthesis, the aldehyde would be treated with the anion of diethyl methylphosphonate. The HWE reaction typically shows excellent selectivity for the (E)-alkene, which is not a factor here as a terminal alkene is formed.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide (e.g., from Ph₃PCH₃Br) Phosphonate carbanion (e.g., from (EtO)₂P(O)CH₃)
Reagent Basicity Generally more basic Generally less basic, more nucleophilic
Byproduct Triphenylphosphine oxide (often difficult to separate) Dialkyl phosphate salt (water-soluble, easy to remove) organic-chemistry.org
Substrate Reactivity Reacts well with aldehydes and ketones Also reacts well with aldehydes and ketones, often more reactive

| Stereoselectivity | Varies (Z or E) depending on ylide stability and conditions | Strongly favors the E-alkene with stabilized carbanions wikipedia.org |

A synthesis analogous to this route has been reported for Benzene, 2-ethenyl-1-(1-Methylethoxy)-4-nitro-, where a substituted benzaldehyde (B42025) is converted to the corresponding styrene (B11656) using a Wittig reagent. chemicalbook.com

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgyoutube.com This provides a direct method for vinylation of the aromatic ring. To synthesize the target molecule, one could start with a precursor such as 2-bromo-1-methyl-4-nitrobenzene or 2-iodo-1-methyl-4-nitrobenzene and couple it with a vinyl source like ethylene (B1197577) gas or a vinyl organometallic reagent.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields.

Table 3: Typical Components for a Heck Cross-Coupling Reaction

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ Source of the active Pd(0) catalyst. libretexts.org
Ligand PPh₃, P(o-tol)₃, bidentate phosphines (e.g., BINAP) Stabilizes the palladium center and influences reactivity.
Base Et₃N, K₂CO₃, NaOAc Neutralizes the hydrogen halide (HX) produced during the reaction. youtube.com
Solvent DMF, NMP, Acetonitrile (B52724) Polar aprotic solvents are commonly used.

| Vinyl Source | Ethylene, Vinylboronic acid, Vinylstannane | Provides the ethenyl group for the coupling. |

The Heck reaction is widely used in the production of fine chemicals, including substituted styrenes for various applications. rug.nl Its tolerance for many functional groups makes it a viable option for the synthesis of complex molecules like this compound.

Olefin Metathesis and Cross-Coupling Strategies for Ethenyl Moiety Construction

The introduction of the ethenyl group onto the nitrotoluene backbone is a critical step in the synthesis of this compound. Modern synthetic chemistry offers powerful tools like olefin metathesis and palladium-catalyzed cross-coupling reactions for this purpose. wikipedia.orgpsu.edu

Olefin Metathesis: Olefin metathesis is an organic reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock catalysts. wikipedia.orgorganic-chemistry.orgharvard.edu In the context of synthesizing this compound, cross-metathesis is a viable strategy. organic-chemistry.orgresearchgate.net This would involve reacting a precursor, such as a nitrotoluene derivative bearing a different olefinic side chain, with ethylene gas. The reaction, driven by the release of a volatile olefin byproduct, can effectively install the terminal ethenyl group. The functional group tolerance of modern Grubbs catalysts makes them suitable for use with substrates containing nitro groups. organic-chemistry.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon bonds. numberanalytics.com The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are particularly relevant for vinylation.

Mizoroki-Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.org A plausible route to this compound involves the reaction of a halogenated precursor, such as 2-bromo-1-methyl-4-nitrobenzene, with ethylene gas under palladium catalysis. The reaction typically demonstrates high trans selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mdpi.com To form the ethenyl group, a halogenated nitrotoluene precursor can be reacted with a vinylboron species, such as potassium vinyltrifluoroborate. nih.gov This reagent is a stable, solid vinylating agent that is effective in coupling with aryl iodides, bromides, and chlorides. nih.gov An innovative and more direct approach involves using the nitroarene itself as the electrophilic coupling partner, thereby avoiding a separate halogenation step. nih.govorganic-chemistry.org This denitrative Suzuki-Miyaura coupling proceeds via the unprecedented oxidative addition of the Ar–NO₂ bond to a palladium(0) catalyst. organic-chemistry.orgacs.org

Transformations of Pre-existing Functional Groups in this compound Synthesis

Synthesizing this compound can also be achieved by modifying a starting material that already possesses the core aromatic structure but requires functional group interconversion. Key transformations include reduction or oxidation of intermediate compounds and pathways involving halogenation followed by coupling.

Reduction and Oxidation Reactions of Intermediate Compounds

The nitro group is a versatile functional group that can be readily transformed. The reduction of an aromatic nitro group to an amine is one of the most common and important transformations in synthetic chemistry. youtube.com

Reduction Reactions: The nitro group of a precursor molecule or the final product can be selectively reduced to an amine (aniline) group. This is significant for creating analogues or for subsequent reactions. A variety of methods exist for this reduction, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals in acidic media (e.g., iron in hydrochloric acid). youtube.comyoutube.comresearchgate.net A critical consideration is the chemoselectivity of the reduction, especially the preservation of the ethenyl double bond. Research has demonstrated that it is possible to selectively reduce the nitro group in nitrostyrenes without affecting the vinyl group. For example, the chemoselective hydrogenation of 4-nitrostyrene (B89597) to 4-aminostyrene has been achieved with over 99% selectivity using a copper nanoparticle catalyst on carbon dots under visible light irradiation in an aqueous solvent. rsc.org This indicates that a similar selective reduction on this compound to produce 2-ethenyl-1-methyl-4-aminobenzene is highly feasible. Zinc metal in acetic acid has also been shown to reduce a nitro group while leaving a vinyl group intact. youtube.com

Oxidation Reactions: Oxidation can be applied to other parts of the molecule. For instance, the methyl group of a suitable nitrotoluene precursor could potentially be oxidized to an aldehyde or carboxylic acid for further manipulation. Conversely, the ethenyl group in the final product is susceptible to oxidation, which could lead to the formation of an aldehyde or carboxylic acid under strong oxidizing conditions like potassium permanganate (B83412).

Halogenation and Subsequent Cross-Coupling Pathways

A robust and frequently employed strategy for installing the ethenyl group involves a two-step sequence: halogenation of the aromatic ring followed by a palladium-catalyzed cross-coupling reaction.

The synthesis would begin with a suitable toluene (B28343) derivative. The commercial nitration of toluene typically yields a mixture of isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481). nih.govsciencemadness.org Starting with 2-methylaniline (o-toluidine), one could perform nitration to obtain 2-methyl-4-nitroaniline, followed by a Sandmeyer reaction to introduce a halogen (e.g., bromine) at the 1-position, yielding 1-bromo-2-methyl-4-nitrobenzene.

Alternatively, direct halogenation of a nitrotoluene isomer can be employed. For example, the para-selective bromination or chlorination of nitrosoarenes with copper(II) halides, followed by oxidation, provides a route to para-halogenated nitroarenes. acs.org The regioselectivity of direct halogenation on 2-methyl-4-nitrotoluene would be governed by the directing effects of the existing methyl (ortho-, para-directing) and nitro (meta-directing) groups.

Once the halogenated intermediate (e.g., 2-bromo-1-methyl-4-nitrobenzene or a regioisomeric equivalent) is secured, the ethenyl group can be introduced via a cross-coupling reaction, such as the Heck or Suzuki-Miyaura reaction, as detailed in section 2.3.3.

Optimization of Reaction Conditions and Catalyst Systems for this compound

The efficiency, yield, and selectivity of the synthesis of this compound, particularly through cross-coupling pathways, are highly dependent on the reaction conditions and the chosen catalyst system. numberanalytics.com Optimization is key to developing a practical and scalable process.

For palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, several parameters must be carefully tuned:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) and, more importantly, the ligand, is crucial. numberanalytics.comrsc.org Phosphine ligands such as triphenylphosphine (PPh₃) are common, but bulkier, electron-rich phosphines like BrettPhos or N-heterocyclic carbene (NHC) ligands often provide higher activity and stability, especially for challenging substrates like nitroarenes. mdpi.comnih.govresearchgate.net The catalyst loading can often be minimized to parts-per-million levels with highly active systems. organic-chemistry.org

Base: The base plays a critical role in the catalytic cycle, particularly in the Heck reaction and for neutralizing the acid generated. numberanalytics.com Common bases include inorganic salts like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (B128534) (NEt₃). nih.gov The choice of base can significantly affect reaction rates and yields.

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1,4-dioxane (B91453) are frequently used to ensure the solubility of reagents and to allow for higher reaction temperatures. numberanalytics.comorganic-chemistry.org

Temperature: Reaction temperature is a critical parameter. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or the formation of side products. Optimization is required to find a balance that provides a good yield in a reasonable timeframe. numberanalytics.com Microwave irradiation has emerged as a technique to shorten reaction times dramatically compared to conventional heating. psu.edu

The table below summarizes typical parameters that would be optimized for a hypothetical Heck coupling synthesis of the target compound.

ParameterVariableExamples / ConditionsRationale
Catalyst Palladium SourcePd(OAc)₂, PdCl₂, Pd(PPh₃)₄Precursor for the active Pd(0) species. numberanalytics.com
LigandPPh₃, Xantphos, BrettPhos, NHC LigandsModulates catalyst activity, stability, and selectivity. nih.govnih.gov
Substrate HalideAryl-I, Aryl-Br, Aryl-Cl, Aryl-OTfReactivity order is typically I > Br > OTf > Cl. psu.edu
Base TypeK₂CO₃, Cs₂CO₃, NaOAc, NEt₃Neutralizes HX produced; influences catalyst regeneration. nih.gov
Solvent TypeDMF, DMA, NMP, DioxaneAffects solubility and reaction temperature. numberanalytics.com
Temperature Range80 - 140 °CBalances reaction rate against catalyst stability and side reactions. rsc.org
Additive Phase Transfer CatalystTBAB (Tetrabutylammonium bromide)Can be essential for reaction completion in some systems. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Alternative Feedstocks: A key green strategy is to improve atom economy. The direct denitrative cross-coupling of nitroarenes is a prime example. mdpi.comnih.gov By using the nitro group as the leaving group in a Suzuki-Miyaura coupling, the need for a separate halogenation step is eliminated. This reduces the number of synthetic steps and avoids the use of halogenating agents and the generation of halogenated waste streams. mdpi.com Nitroarenes themselves are readily available via the facile nitration of aromatic compounds, making them an inexpensive and accessible feedstock. nih.gov

Benign Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents. A greener alternative is the use of water. Protocols for phosphine-free Heck reactions in water have been developed, which minimize cost, operational hazards, and environmental pollution. organic-chemistry.org Similarly, the chemoselective reduction of 4-nitrostyrene has been successfully performed in an aqueous solvent. rsc.org

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) means that less catalyst is needed, reducing cost and metal contamination in the final product. organic-chemistry.org Furthermore, heterogeneous catalysts, or those that can be easily separated from the reaction mixture and reused, are highly desirable. The development of a nanocatalyst for the reduction of 4-nitrostyrene that operates under visible light at room temperature is an excellent example of an energy-efficient and sustainable catalytic process. rsc.org

Energy Efficiency: Employing reaction conditions that require less energy, such as catalyst systems that operate at lower temperatures or the use of photo-induced reactions, contributes to a more sustainable process. rsc.org Cascade or one-pot reactions, where multiple transformations occur in a single reactor without isolating intermediates, also save energy, time, and resources, while reducing waste. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 2 Ethenyl 1 Methyl 4 Nitrobenzene

Reactivity of the Ethenyl Moiety in 2-Ethenyl-1-methyl-4-nitrobenzene

The carbon-carbon double bond of the ethenyl group is a site of high electron density, making it susceptible to a variety of reactions, including polymerization, addition, and oxidation. However, its conjugation with the nitro-substituted benzene (B151609) ring significantly modulates its reactivity, often enhancing its susceptibility to nucleophilic attack or its performance in specific cycloaddition reactions.

Polymerization and Oligomerization Mechanisms

The ethenyl group allows this compound to act as a monomer in polymerization reactions, similar to other styrene (B11656) derivatives. The presence of the strongly electron-withdrawing nitro group on the aromatic ring significantly influences the stability of potential intermediates (carbocations, carbanions, or radicals) formed during polymerization, thereby dictating the most viable mechanistic pathway.

While specific studies on the polymerization of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from the behavior of similar nitro-substituted styrenes. The nitro group's electron-withdrawing nature deactivates the double bond towards electrophilic attack, making cationic polymerization challenging. Conversely, it stabilizes anionic intermediates, making anionic polymerization a more favorable process. Free-radical polymerization is also a possible route, though the nitro group can sometimes interfere or act as an inhibitor. Oligomers, or short-chain polymers, can be formed under conditions of high initiator concentration or in the presence of chain transfer agents.

Addition Reactions to the Carbon-Carbon Double Bond (e.g., hydrogenation, halogenation, hydrofunctionalization)

The ethenyl group readily undergoes addition reactions where the π-bond is broken and two new σ-bonds are formed.

Hydrogenation: The double bond of the ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction converts this compound into 2-ethyl-1-methyl-4-nitrobenzene. Care must be taken with reaction conditions to avoid the simultaneous reduction of the nitro group.

Halogenation: The compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) in an electrophilic addition reaction. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate, followed by attack of the halide ion to yield a dihaloalkane.

Hydrofunctionalization: These reactions involve the addition of H-X across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon of the ethenyl group), and the halide adds to the carbon attached to the benzene ring. This is due to the formation of a more stable benzylic carbocation intermediate, which is further destabilized by the electron-withdrawing nitro group.

Hydration: Acid-catalyzed hydration (addition of water) would also follow Markovnikov's rule to produce an alcohol. learncbse.in Alternatively, oxymercuration-demercuration provides a method for Markovnikov hydration without carbocation rearrangement. For anti-Markovnikov hydration, the hydroboration-oxidation sequence would be employed. suniv.ac.in

Table 1: Addition Reactions of the Ethenyl Group

Reaction Type Reagents Major Product
Hydrogenation H₂ / Pd, Pt, or Ni 2-Ethyl-1-methyl-4-nitrobenzene
Halogenation Br₂ or Cl₂ 2-(1,2-Dihaloethyl)-1-methyl-4-nitrobenzene
Hydrohalogenation HBr or HCl 2-(1-Haloethyl)-1-methyl-4-nitrobenzene
Hydration (Markovnikov) H₃O⁺ 1-(2-Methyl-5-nitrophenyl)ethanol

Cycloaddition Reactions (e.g., Diels-Alder) of the Ethenyl Group

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. sigmaaldrich.com In this reaction, this compound would act as the dienophile (the 2π electron component). The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. youtube.comyoutube.com

The nitro group on the benzene ring strongly withdraws electron density, making the ethenyl group of this compound electron-deficient and therefore a highly activated, potent dienophile. This enhanced reactivity facilitates its reaction with various conjugated dienes (the 4π electron component), such as 1,3-butadiene (B125203) or cyclopentadiene, to form substituted cyclohexene (B86901) derivatives. youtube.com Studies on similar nitro-substituted alkenes confirm their utility in Diels-Alder reactions, often proceeding with high regioselectivity and stereoselectivity. nih.govresearchgate.net

Oxidation Reactions of the Ethenyl Group

The carbon-carbon double bond can be targeted by various oxidizing agents to yield different products. While the simultaneous presence of a reducible nitro group requires careful selection of reagents, several standard alkene oxidation reactions are mechanistically feasible.

Ozonolysis: This reaction involves cleavage of the double bond. Treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the ethenyl group to yield 2-methyl-4-nitrobenzaldehyde (B1367177). An oxidative workup would produce 2-methyl-4-nitrobenzoic acid.

Dihydroxylation: The ethenyl group can be converted into a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This would result in the formation of 1-(2-methyl-5-nitrophenyl)ethane-1,2-diol.

Reactivity of the Nitro Group in this compound

The nitro group is a versatile functional group, primarily known for its ability to be reduced to various other nitrogen-containing functionalities. It is one of the first functional groups for which reduction reactions were extensively studied. wikipedia.org The reduction process is stepwise and can be controlled to yield different products. nih.gov

Reduction Pathways to Amino, Hydroxylamino, and Azoxy Derivatives

The reduction of the nitro group in this compound can lead to a variety of products depending on the reagents and reaction conditions. The corresponding product would be a derivative of 4-ethenyl-3-methylaniline.

Reduction to Amino Derivatives: The most common transformation is the complete six-electron reduction of the nitro group to a primary amine (-NH₂). This is a crucial reaction for the synthesis of anilines. spcmc.ac.in Several effective methods exist:

Catalytic Hydrogenation: Using H₂ gas with catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a very common and clean method. wikipedia.org This method, however, would also reduce the ethenyl double bond unless selective catalysts or conditions are employed.

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgyoutube.com

Other Reagents: Other reagents like sodium hydrosulfite or metal-free systems using agents like tetrahydroxydiboron (B82485) have also been developed for this transformation. wikipedia.orgorganic-chemistry.org

Reduction to Hydroxylamino Derivatives: The reduction can be halted at the intermediate hydroxylamine (B1172632) (-NHOH) stage, which involves a four-electron reduction. This requires milder and more controlled conditions. Reagents such as zinc dust in the presence of aqueous ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon and hydrazine (B178648) at low temperatures are effective for this partial reduction. wikipedia.org The hydroxylamine is a key intermediate in both further reduction to the amine and in the formation of azoxy compounds. nih.gov

Formation of Azoxy Derivatives: Azoxy compounds (Ar-N=N(O)-Ar') can be formed through the reductive coupling of nitroaromatics. One key mechanism involves the condensation of a nitroso (Ar-N=O) intermediate with a hydroxylamine (Ar-NHOH) intermediate, both of which are generated in situ during the reduction of the nitro compound. nih.gov This condensation is followed by dehydration to yield the final azoxy product. nih.gov Specific conditions, such as using sodium hydroxide (B78521) in methanol, can also promote the reductive coupling of nitroarenes to form azoxy and azo compounds. researchgate.net

Table 2: Reduction Reactions of the Nitro Group

Target Product Reagents and Conditions
Amino (-NH₂) Fe/HCl; Sn/HCl; H₂/Pd-C
Hydroxylamino (-NHOH) Zn/NH₄Cl; Rh-C/N₂H₄ (0-10 °C)

Nucleophilic Displacement Reactions Activated by the Nitro Group

The strong electron-withdrawing nature of the nitro group significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of a suitable leaving group by a variety of nucleophiles. While the parent compound does not possess a conventional leaving group like a halogen, the nitro group itself can, under certain conditions, be displaced. evitachem.com

More commonly, related structures with a leaving group, such as a halogen, at a position ortho or para to the nitro group readily undergo nucleophilic substitution. For instance, in compounds like 1-chloro-2,4-dinitrobenzene, the chlorine atom is readily displaced by nucleophiles. ccsenet.orgresearchgate.net The presence of the nitro group at the para position in this compound would similarly activate a leaving group at the 1-position for displacement. The reactivity in such reactions is influenced by the nature of the nucleophile, the solvent, and the specific leaving group. ccsenet.org

The general mechanism for SNAr reactions involves the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitro group. researchgate.net The rate of these reactions is typically dependent on the formation of this intermediate. researchgate.net

Reactivity of the Aromatic Ring System and Methyl Substituent

The reactivity of the aromatic ring and the methyl group of this compound is a complex interplay of the directing and activating/deactivating effects of the substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The ethenyl group is also considered an activating, ortho-, para-director.

Given the positions of the substituents in this compound, the directing effects are as follows:

The methyl group at C1 directs incoming electrophiles to positions 2 (ethenyl-substituted), 4 (nitro-substituted), and 6.

The ethenyl group at C2 directs to positions 1 (methyl-substituted), 3, and 5.

The nitro group at C4 directs to positions 2 (ethenyl-substituted) and 6.

Considering these influences, the most likely positions for electrophilic attack are C3, C5, and C6. The strong deactivating effect of the nitro group makes substitution at the positions ortho to it (C3 and C5) less favorable than substitution at the position ortho to the activating methyl group (C6). Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position, and to a lesser extent at the C3 and C5 positions. The actual product distribution would depend on the specific electrophile and reaction conditions. libretexts.org

SubstituentPositionActivating/DeactivatingDirecting Effect
Methyl (-CH₃)C1ActivatingOrtho, Para
Ethenyl (-CH=CH₂)C2ActivatingOrtho, Para
Nitro (-NO₂)C4DeactivatingMeta

Radical Reactions at the Benzylic Position

The methyl group attached to the benzene ring represents a benzylic position, which is susceptible to radical reactions. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. Radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator, is a common method for functionalizing the benzylic position. acs.org This would lead to the formation of 2-ethenyl-1-(bromomethyl)-4-nitrobenzene.

Side-Chain Functionalization at the Methyl Group

The methyl group can undergo various functionalization reactions. Besides radical halogenation, oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate. evitachem.com This would yield 2-ethenyl-4-nitrobenzoic acid. Further transformations of the resulting carboxylic acid or the benzylic halide can lead to a wide array of derivatives.

Mechanistic Studies of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analysis for the specific compound this compound are not extensively reported in the provided search results. However, general principles of related reactions can be applied.

For nucleophilic aromatic substitution , the rate of reaction is often dependent on the stability of the Meisenheimer complex. researchgate.net The kinetics are typically second order, being first order in both the aromatic substrate and the nucleophile. The nature of the solvent can significantly influence the reaction rate. ccsenet.orgresearchgate.net

For electrophilic aromatic substitution , the rate-determining step is the formation of the arenium ion intermediate. The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the reaction rate and regioselectivity. libretexts.org Computational methods can be employed to model the transition states and predict the most likely products. chemrxiv.org

For radical reactions at the benzylic position , the reaction proceeds through a radical chain mechanism. The rate is dependent on the concentration of the radical initiator and the stability of the benzylic radical formed.

Further experimental and computational studies would be necessary to provide detailed kinetic data and transition state analyses for the specific reactions of this compound.

Despite a comprehensive search for academic literature and research data, no specific information was found regarding the stereochemical outcomes in asymmetric transformations involving the chemical compound this compound.

Scientific databases and scholarly articles did not yield any detailed research findings, such as enantioselective or diastereoselective reaction outcomes, for this particular compound. Consequently, no data on enantiomeric excess (ee%) or diastereomeric ratios (dr) associated with its asymmetric transformations could be located.

Therefore, it is not possible to provide an article on the "" with a focus on "Stereochemical Outcomes in Asymmetric Transformations" as there is no available scientific literature on this specific subject. Further research would be required to investigate and document the behavior of this compound in asymmetric reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Ethenyl 1 Methyl 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-ethenyl-1-methyl-4-nitrobenzene, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic, vinyl, and methyl protons. The aromatic protons would likely appear as complex multiplets in the downfield region due to the influence of the nitro and ethenyl groups. The vinyl protons would present as a characteristic set of signals, likely a doublet of doublets for the geminal and vicinal couplings. The methyl protons would be expected to appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The carbon atoms of the aromatic ring would resonate in the typical aromatic region, with the carbon bearing the nitro group being significantly deshielded. The two carbons of the ethenyl group would also have characteristic chemical shifts, and the methyl carbon would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and not based on experimental results)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.5~20
Aromatic CH7.5 - 8.2120 - 150
Vinyl CH5.5 - 7.0115 - 140
Vinyl CH₂5.0 - 5.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound, which would, in turn, provide its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Expected fragmentation pathways could involve the loss of the nitro group (NO₂), the methyl group (CH₃), or cleavage of the vinyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. For this compound, these spectra would be expected to show characteristic absorption bands for the key functional groups:

Nitro Group (NO₂): Strong symmetric and asymmetric stretching vibrations would be expected around 1350 cm⁻¹ and 1520 cm⁻¹, respectively.

Ethenyl Group (C=C): A C=C stretching vibration would be anticipated in the region of 1630-1650 cm⁻¹.

Aromatic Ring: C-H and C=C stretching vibrations characteristic of the substituted benzene (B151609) ring would be observed.

Methyl Group (CH₃): C-H stretching and bending vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the ethenyl group in conjugation with the benzene ring in this compound would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands would be indicative of the extent of the conjugated π-system.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound is definitively determined using single-crystal X-ray diffraction. This technique provides detailed information on the bond lengths, bond angles, and torsion angles that define the molecule's conformation. While specific crystallographic data for this compound is not publicly available, the expected geometric parameters can be inferred from analyses of closely related nitrostyrene (B7858105) and substituted nitrobenzene (B124822) derivatives. nih.govresearchgate.net

The structure consists of a benzene ring substituted with a methyl group, an ethenyl (vinyl) group, and a nitro group. The benzene ring itself is expected to be largely planar. However, steric hindrance between adjacent substituents and the electronic effects of the nitro group can cause slight deviations from ideal planarity. The nitro group, for instance, is often found to be slightly twisted out of the plane of the attached benzene ring in similar molecules. researchgate.net In a related stilbene (B7821643) derivative, the nitro groups were rotated out of the ring plane by 32.6 (1)°. nih.gov The bond lengths and angles within the aromatic ring, the nitro moiety, and the ethenyl group are expected to conform to standard values for sp² and sp³ hybridized atoms, with some modifications due to conjugation and substituent effects.

Table 1: Expected Geometric Parameters for this compound Based on Analogous Structures

ParameterAtom(s) InvolvedExpected ValueDescription
Bond Lengths
C-C (aromatic)~1.39 ÅTypical length for an aromatic carbon-carbon bond.
C-N (nitro)~1.47 ÅSingle bond between an aromatic carbon and the nitro group nitrogen.
N-O (nitro)~1.22 ÅDouble bond character due to resonance within the nitro group.
C-C (vinyl-aryl)~1.48 ÅSingle bond connecting the ethenyl group to the benzene ring.
C=C (vinyl)~1.34 ÅDouble bond of the ethenyl group.
C-C (methyl-aryl)~1.51 ÅSingle bond connecting the methyl group to the benzene ring.
Bond Angles
C-C-C (aromatic)~120°Angle within the hexagonal benzene ring.
C-C-N (nitro)~119°Angle between the ring, a carbon, and the nitro group nitrogen.
O-N-O (nitro)~124°Angle within the nitro group.
Torsion Angle
C-C-N-OVariableDescribes the twist of the nitro group relative to the plane of the benzene ring; often non-zero. researchgate.net

Note: These values are illustrative and are based on data from structurally similar compounds. Actual values for this compound can only be confirmed by experimental X-ray crystallographic analysis.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound pack together in the solid state is governed by various non-covalent intermolecular interactions. These forces are crucial in determining the compound's crystal lattice structure and its physical properties.

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors like O-H or N-H groups, it can participate in weak C-H···O hydrogen bonds. In these interactions, the oxygen atoms of the electron-rich nitro group act as hydrogen bond acceptors for hydrogen atoms from the methyl group, the ethenyl group, or the aromatic ring of neighboring molecules. Such interactions are commonly observed in the crystal structures of nitroaromatic compounds, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

π-π Stacking: The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This property facilitates attractive π-π stacking interactions between the rings of adjacent molecules. researchgate.net These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are a significant cohesive force in the solid state of many aromatic compounds. figshare.commdpi.com The presence of both the nitro group and the ethenyl group can also lead to more complex nitro-π or C-H···π interactions, further stabilizing the crystal structure. researchgate.net

Chromatographic Techniques for Separation, Purity Determination, and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from reaction byproducts or impurities, assessing its purity, and performing quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample, dissolved in a volatile solvent, is injected into the GC. The compound is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For nitroaromatic compounds, a common choice is a non-polar or medium-polarity column. nih.govmdpi.com As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for definitive identification. mdpi.comlifesciencesite.com

Table 2: Representative GC-MS Method Parameters for this compound Analysis

ParameterSpecificationPurpose
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.govSeparation of analytes based on volatility and polarity.
Carrier GasHelium, constant flow (e.g., 1 mL/min) lifesciencesite.comTransports the sample through the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Oven ProgramInitial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minProvides thermal gradient to elute compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV lifesciencesite.comFragments the molecule in a reproducible way for identification.
Mass AnalyzerQuadrupoleSeparates ions based on their mass-to-charge ratio.
Scan Range40-450 amuDetects the parent molecular ion and key fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity verification of this compound, particularly if the compound has limited thermal stability or volatility. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.

In RP-HPLC, the compound is separated based on its hydrophobicity. A solution of the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. sielc.comsielc.com Less polar compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times. Detection is commonly performed using a UV-Vis detector, as the conjugated π-system of the nitroaromatic ring provides strong UV absorbance. acs.orgnih.gov

Table 3: Typical HPLC Method Parameters for this compound Analysis

ParameterSpecificationPurpose
ColumnC18, 4.6 x 150 mm, 5 µm particle sizeNon-polar stationary phase for reversed-phase separation.
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water sielc.comsielc.comThe solvent system that carries the sample through the column.
Flow Rate1.0 mL/minControls the speed of the separation and retention times.
Column Temperature25-30 °CEnsures reproducible retention times.
DetectionUV-Vis Detector at a wavelength of ~280 nm acs.orgQuantifies the compound based on its UV absorbance.
Injection Volume10 µLThe amount of sample introduced into the system.

Thermal Analysis Methods for Phase Behavior and Stability Characteristics

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary method for investigating the thermal stability and phase behavior of this compound. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

A small, weighed amount of the sample is sealed in a pan and heated at a controlled rate. The resulting DSC thermogram plots heat flow against temperature. An endothermic event (heat absorption), such as melting, appears as a peak in one direction, while an exothermic event (heat release), such as decomposition, appears as a peak in the opposite direction. For an energetic material like a nitroaromatic compound, the DSC curve would be expected to show an endotherm at its melting point, followed by a large, sharp exotherm at a higher temperature, indicating its decomposition. researchgate.net The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. nih.gov

Table 4: Information Obtained from DSC Analysis of this compound

Thermal EventTypeInformation Gained
Glass TransitionEndothermic (step change)Temperature at which an amorphous solid transitions to a rubbery state.
MeltingEndothermic (peak)Melting point temperature and enthalpy of fusion.
CrystallizationExothermic (peak)Temperature at which a supercooled liquid or amorphous solid crystallizes.
DecompositionExothermic (peak)Onset temperature for thermal decomposition, a measure of thermal stability. researchgate.net

Thermogravimetric Analysis (TGA)

Inferred Thermal Decomposition Profile

The thermal decomposition of nitroaromatic compounds is a complex process that is highly dependent on the nature and position of substituents on the aromatic ring. For nitroaromatic compounds, the initial step in thermal decomposition is often the cleavage of the C-NO2 bond. dtic.mil The presence of other functional groups can significantly influence the decomposition temperature and mechanism.

In the case of this compound, the decomposition is expected to be a multi-stage process. The primary decomposition pathways for similar compounds like nitrobenzene and p-nitrotoluene involve the breaking of the C-NO2 bond. dtic.mil The methyl group ortho to the ethenyl group and meta to the nitro group can introduce additional reaction pathways, potentially lowering the activation energy for decomposition compared to simpler nitroaromatics. dtic.mil

The ethenyl group introduces the possibility of polymerization at elevated temperatures, which could lead to materials with enhanced thermal stability. Research on other vinyl-substituted compounds has shown that the vinyl group can facilitate polymerization, which would be reflected in the TGA curve as a region of stability before further decomposition.

Expected TGA Curve Characteristics

A hypothetical TGA curve for this compound would likely exhibit the following features:

Initial Weight Loss: An initial, often minor, weight loss at lower temperatures may be attributable to the volatilization of any residual solvents or moisture.

Main Decomposition Stage: A significant weight loss would be expected in the main decomposition region, likely corresponding to the cleavage of the nitro group and fragmentation of the molecule. For many nitroaromatic compounds, this major decomposition event occurs at temperatures above 200°C. nih.gov

Secondary Decomposition Stages: Subsequent weight loss at higher temperatures would correspond to the breakdown of the remaining organic structure.

Char Residue: A certain percentage of char residue may remain at the end of the analysis, the amount of which would depend on the specific decomposition pathways and the potential for polymerization of the ethenyl groups.

Comparative Data of Structurally Related Compounds

To provide context, the following table presents typical decomposition data for compounds that are structurally related to this compound. It is important to note that these are representative values and the actual TGA data for the target compound may vary.

CompoundOnset Decomposition Temperature (°C)Major Weight Loss Stage (°C)Key Decomposition Feature
Nitrobenzene ~250-300300-400Cleavage of C-NO2 bond dtic.mil
p-Nitrotoluene ~240-290290-380Cleavage of C-NO2 bond dtic.mil
Polystyrene ~350-400400-500Depolymerization scirp.org

This comparative data suggests that the nitro group in this compound would likely initiate decomposition at a lower temperature than the decomposition of a simple polystyrene backbone. The interplay between the nitro, methyl, and ethenyl groups will ultimately define its unique thermal stability profile.

Computational Chemistry and Theoretical Studies on 2 Ethenyl 1 Methyl 4 Nitrobenzene

Electronic Structure and Molecular Orbital Theory Calculations

The electronic behavior of 2-ethenyl-1-methyl-4-nitrobenzene is governed by the interplay of its substituent groups: the electron-donating methyl group (-CH₃), the electron-withdrawing nitro group (-NO₂), and the π-conjugated ethenyl (vinyl) group (-CH=CH₂). These groups modulate the electron density distribution across the benzene (B151609) ring, influencing the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and ground state properties of molecules. aip.orgunpatti.ac.id Calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine optimized molecular geometry, bond lengths, bond angles, and electronic energies. unpatti.ac.idresearchgate.net

For this compound, DFT calculations would predict a largely planar structure to maximize π-conjugation between the ethenyl group, the benzene ring, and the nitro group. However, minor distortions, particularly a slight twisting of the nitro group out of the benzene ring's plane, are expected due to steric interactions with adjacent atoms or as a result of intermolecular forces in a condensed phase. mdpi.comresearchgate.net The presence of substituents is known to cause small changes in the benzene ring's bond lengths and angles. aip.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding electronic transitions and reactivity. In this molecule, the HOMO is expected to have significant contributions from the ethenyl and methyl-substituted benzene ring, representing its electron-donating ability. Conversely, the LUMO would be predominantly localized on the nitro group and the conjugated system, reflecting its capacity to accept an electron. aip.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Properties from DFT (Comparative) Note: Values are illustrative and based on typical DFT results for analogous substituted benzenes.

PropertyPredicted CharacteristicRationale/Comment
HOMO Energy~ -6.5 to -7.5 eVRepresents the ionization potential; influenced by the electron-donating methyl and ethenyl groups.
LUMO Energy~ -2.0 to -3.0 eVRepresents the electron affinity; lowered by the strongly electron-withdrawing nitro group.
HOMO-LUMO Gap~ 4.0 to 5.0 eVIndicates electronic stability and influences UV-Vis absorption. Extended conjugation tends to reduce the gap compared to simpler nitroaromatics.
Dipole MomentHighSignificant charge separation due to the powerful electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing crucial insights into its reactivity. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group. This region is electron-rich and represents the most likely site for electrophilic attack and for forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms of the benzene ring and the methyl/ethenyl groups. This indicates electron-deficient regions.

Neutral Potential (Green): Generally found over the carbon framework of the benzene ring.

The MEP analysis visually confirms the electronic effects of the substituents. The nitro group acts as a strong electrophilic site, while the aromatic ring, particularly at positions ortho and meta to the nitro group, serves as a potential site for nucleophilic interaction. This charge distribution is fundamental to predicting how the molecule will interact with other reagents and its role in supramolecular assemblies. globalresearchonline.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the key degrees of rotational freedom are the torsion angles around the single bonds connecting the ethenyl and nitro groups to the benzene ring.

A potential energy surface (PES) map can be generated by systematically rotating these bonds and calculating the energy at each step using quantum chemical methods. Studies on related nitrostyrene (B7858105) derivatives show that the conformational behavior is primarily determined by the stabilizing effect of π-electron delocalization, which favors a planar geometry. bohrium.com However, steric hindrance between the substituents and the ring's hydrogen atoms can lead to non-planar, higher-energy conformers.

The global minimum on the PES would correspond to the most stable conformer, which is expected to be nearly planar. The energy barriers between different conformers dictate the flexibility of the molecule at a given temperature. Research on para-substituted nitrobenzenes has shown that even in the absence of significant steric hindrance, intermolecular interactions in a crystal lattice can cause the nitro group to twist from the plane of the ring by an average of 7.3 degrees. mdpi.comresearchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectra can be predicted computationally. For substituted benzenes, additive models and direct DFT calculations (using methods like GIAO) provide reliable estimates. stenutz.eugithub.io The electron-withdrawing nitro group will deshield (increase the chemical shift of) nearby protons and carbons, while the electron-donating methyl group will have a shielding effect.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are estimated values relative to TMS, based on standard substituent effects.

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methyl (C1-CH₃)~2.5~20-22
Ethenyl (-CH=)~6.7-7.0~135-138
Ethenyl (=CH₂)~5.5-6.0~115-120
Aromatic (C3-H)~8.0-8.2~123-125
Aromatic (C5-H, C6-H)~7.4-7.6~128-130
Aromatic (C4-NO₂)-~147-150

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can predict these frequencies with high accuracy. The IR spectrum of this compound is expected to show strong, characteristic bands for the nitro group. spectroscopyonline.comorgchemboulder.com

Table 3: Predicted Principal IR Absorption Bands (cm⁻¹)

Frequency Range (cm⁻¹)VibrationExpected Intensity
3100-3000Aromatic & Vinylic C-H StretchMedium
2950-2850Methyl C-H StretchMedium
~1640C=C Stretch (Ethenyl)Medium
1610, 1500, 1450C=C Stretch (Aromatic Ring)Medium-Weak
1550-1475Asymmetric NO₂ StretchStrong
1360-1290Symmetric NO₂ StretchStrong

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. aip.orgnih.govchemrxiv.org The extended conjugation involving the benzene ring, ethenyl group, and nitro group is expected to result in π → π* transitions that absorb in the UV region. Compared to nitrobenzene (B124822) (~240 nm), the additional conjugation from the ethenyl group should cause a bathochromic (red) shift, moving the maximum absorption wavelength (λ_max) to a longer value.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Optimization

Computational chemistry is indispensable for mapping reaction mechanisms, identifying intermediates, and calculating activation energies. rsc.org For this compound, several reaction types can be computationally explored.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating, meta-directing group, while the methyl and ethenyl groups are activating, ortho/para-directing groups. The ultimate position of substitution for an incoming electrophile would depend on a complex balance of these effects. Computational studies, like those on the nitration of nitrobenzene, can model the formation of the intermediate carbocation (sigma complex) for attack at different positions. researchgate.netmasterorganicchemistry.com By calculating the energies of the transition states leading to these intermediates, the most favorable reaction pathway and the resulting product distribution can be predicted.

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a common and important transformation. Computational studies can elucidate the multi-step mechanism, which involves intermediates like nitroso and hydroxylamine (B1172632) species. orientjchem.org

Reactions of the Ethenyl Group: The ethenyl group can undergo reactions like electrophilic addition or polymerization. Computational modeling can be used to study the transition states for these processes, for instance, in the cyclopropanation of styrenes, helping to understand stereoselectivity and reactivity. researchgate.netnih.gov

In all cases, the process involves locating the transition state (a first-order saddle point on the potential energy surface) for each step of the proposed mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction.

Intermolecular Interactions and Supramolecular Assembly Prediction

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular interactions. Computational studies are key to understanding and predicting these packing arrangements.

C-H···O Hydrogen Bonds: The electron-rich oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring or alkyl groups of neighboring molecules. These interactions are a common and significant structural motif in the crystals of nitroaromatic compounds. rsc.orgresearchgate.net

π-π Stacking: The planar aromatic rings can stack on top of each other. In nitrobenzene derivatives, slipped-parallel orientations are often favored to minimize electrostatic repulsion and maximize stabilizing dispersion forces. nih.gov The presence of the polar nitro group significantly enhances the interaction energy compared to the benzene dimer. nih.gov

By calculating the pairwise interaction energies between molecules in different orientations, computational models can predict the most stable crystal packing, which determines physical properties like melting point and solubility. The analysis reveals that in many nitro-substituted benzenes, stacking interactions and C-H···O bonds are the primary forces directing the supramolecular assembly. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool in crystallography and computational chemistry used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify key interactions that stabilize the crystal packing.

For a closely related compound, 2,4-dimethyl-1-nitrobenzene, a detailed Hirshfeld surface analysis has been performed, providing valuable insights that can be extrapolated to this compound due to their structural similarity. researchgate.net The analysis of 2,4-dimethyl-1-nitrobenzene revealed that the crystal packing is stabilized by various intermolecular hydrogen bonds. researchgate.net

The dnorm map of 2,4-dimethyl-1-nitrobenzene shows distinct red spots, which indicate close contacts and represent hydrogen bonding interactions. The most significant of these are C-H···O interactions. researchgate.net The two-dimensional fingerprint plots, derived from the Hirshfeld surface, quantify the contribution of different types of intermolecular contacts. For 2,4-dimethyl-1-nitrobenzene, the major contributing contacts are H···H, O···H/H···O, and C···H/H···C interactions. researchgate.net

Percentage Contributions of Intermolecular Contacts for a Structural Analogue
Interaction TypeContribution (%)
H···H49.6
O···H/H···O23.3
C···H/H···C15.8
C···C3.5
N···H/H···N1.2
C···O/O···C1.7
O···O0.4

These findings suggest that for this compound, a similar pattern of intermolecular interactions would be expected, with hydrogen bonds and van der Waals forces playing a crucial role in its solid-state architecture. The presence of the ethenyl group might introduce additional weak C-H···π interactions.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and characterize non-covalent interactions in molecular systems. It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting plots display isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion.

A typical NCI analysis generates a 3D plot where different types of interactions are color-coded. Generally, blue or green isosurfaces indicate attractive interactions like hydrogen bonds and van der Waals forces, while red isosurfaces signify repulsive steric clashes.

For a molecule like this compound, an NCI plot would be expected to reveal:

Hydrogen Bonds: Indicated by disc-like isosurfaces between the hydrogen atoms of the methyl or ethenyl groups and the oxygen atoms of the nitro group of neighboring molecules.

Van der Waals Interactions: Appearing as broader, more delocalized isosurfaces, particularly between the aromatic rings of adjacent molecules.

Steric Repulsion: Potentially observable within the molecule if there is significant crowding, for instance, between the methyl and ethenyl groups, though this is less likely to be a dominant feature.

The analysis of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue can further quantify the strength and nature of these interactions.

Quantum Chemical Descriptors and Reactivity Indices for this compound

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide a wealth of information about the electronic structure and reactivity of a molecule through various descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites. For the structural analogue 2,4-dimethyl-1-nitrobenzene, several quantum chemical descriptors have been calculated, which offer a good approximation for this compound. researchgate.net

Calculated Quantum Chemical Descriptors for a Structural Analogue
ParameterValue
HOMO Energy (eV)-7.19
LUMO Energy (eV)-2.93
Energy Gap (ΔE) (eV)4.26
Ionization Potential (I) (eV)7.19
Electron Affinity (A) (eV)2.93
Global Hardness (η) (eV)2.13
Global Softness (S) (eV⁻¹)0.23
Electronegativity (χ) (eV)5.06
Chemical Potential (μ) (eV)-5.06
Electrophilicity Index (ω) (eV)5.99

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A large HOMO-LUMO energy gap (ΔE) suggests high kinetic stability and low chemical reactivity. researchgate.net

Global reactivity descriptors such as hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) further characterize the molecule's reactivity. A high hardness value indicates high stability. researchgate.net The electrophilicity index measures the propensity of a species to accept electrons. The calculated values for the analogue suggest that the molecule is quite stable, as indicated by the relatively large energy gap and hardness. researchgate.net

Applications in Materials Science and Polymer Chemistry Involving 2 Ethenyl 1 Methyl 4 Nitrobenzene

2-Ethenyl-1-methyl-4-nitrobenzene as a Monomer in Polymerization Reactions

The presence of the ethenyl (vinyl) group allows this compound to participate in various polymerization reactions. The electronic nature of the aromatic ring, influenced by the electron-withdrawing nitro group and the electron-donating methyl group, is expected to impact its reactivity and the properties of the resulting polymers.

Radical Polymerization Studies

While specific studies on the radical polymerization of this compound are not extensively documented, the polymerization of structurally similar monomers like styrene (B11656) and its derivatives is well-established. It is anticipated that this compound can undergo radical polymerization, potentially initiated by common radical initiators. The nitro-substituent may influence the reaction kinetics and the properties of the resulting polymer, such as its glass transition temperature and thermal stability.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. wikipedia.orgrsc.org Styrenic monomers are generally well-suited for these techniques. cmu.edu

Although specific applications of RAFT and ATRP to this compound are not detailed in available literature, the compatibility of styrene derivatives with these methods suggests potential. rsc.orgcmu.edu For instance, RAFT polymerization has been successfully used for the copolymerization of styrene and divinylbenzene (B73037) to create porous monoliths. rsc.org Similarly, ATRP has been effectively applied to styrene to produce well-defined polymers. cmu.edu The successful controlled polymerization of other substituted styrenes, like α-trifluoromethylstyrenes via nitroxide-mediated polymerization, further supports the feasibility of applying such techniques to this compound. wikipedia.orgnih.gov

Copolymerization with Structurally Diverse Monomers

Copolymerization offers a versatile strategy to tailor the properties of materials. By incorporating this compound with other monomers, polymers with a range of functionalities can be developed. For example, studies on the copolymerization of 4-nitrostyrene (B89597) with 4-aminostyrene have demonstrated that nitro-containing styrenic monomers can be successfully copolymerized to form block copolymers. chem-soc.si This suggests that this compound could be copolymerized with a variety of other vinyl monomers, such as acrylates, methacrylates, and other styrene derivatives, to create materials with combined properties. chem-soc.si The copolymerization of vinyltoluene with alpha-methylstyrene (B127712) is another example of creating copolymers from styrenic monomers. google.com

Precursor for Functional Polymers with Tunable Characteristics

The nitro group on the this compound monomer unit is a key feature that allows the resulting polymer to serve as a precursor for functional materials. The nitro group can be chemically modified post-polymerization. For instance, it can be reduced to an amino group. This transformation would convert a poly(this compound) into a polyaminostyrene derivative. Such amino-functionalized polymers are known to have applications as reactive polymers, in the synthesis of azo derivatives for dyes, and as components in materials with specific electronic properties. chem-soc.si This ability to modify the polymer after its formation opens up pathways to a wide array of functional polymers with tunable characteristics based on a single parent polymer.

Integration into Advanced Organic Materials Design

The unique structure of this compound makes it a candidate for integration into the design of advanced organic materials.

Design of Polymeric Materials with Specific Topologies

The use of controlled polymerization techniques would enable the synthesis of polymers from this compound with specific and complex topologies, such as block copolymers, star polymers, and polymer brushes. For instance, a block copolymer could be created by sequentially polymerizing this compound and another monomer. The resulting block copolymer would have distinct segments with different chemical properties, one containing the nitro functionality. Post-polymerization modification of the nitro-containing block could then lead to amphiphilic or other functional block copolymers with potential applications in self-assembly and nanotechnology. The ability to create porous monoliths through RAFT copolymerization of related monomers also points to the potential for designing materials with controlled porosity and surface functionality from this compound. rsc.org

Role in Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. The incorporation of specific monomers can significantly influence the properties of these materials. While direct research on this compound in conjugated polymers is not documented, its structural features allow for informed speculation on its potential roles.

The ethenyl (vinyl) group serves as the primary reactive site for polymerization, allowing it to be incorporated into a polymer chain via various polymerization techniques, most commonly free-radical polymerization. The presence of the nitro group, a strong electron-withdrawing moiety, would be expected to significantly impact the electronic characteristics of the resulting polymer.

Hypothetical Effects on Conjugated Polymer Properties:

PropertyPredicted Influence of this compoundRationale
Electron Affinity IncreaseThe strongly electron-withdrawing nitro group would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer, enhancing its ability to accept electrons.
Band Gap ModulationThe introduction of the nitro and methyl groups can alter the electronic structure, potentially narrowing the band gap and shifting absorption and emission spectra.
Solubility Potential for modificationThe nitro group can influence intermolecular interactions and polarity, which may affect the solubility of the polymer in organic solvents, a critical factor for solution-based processing.
Thermal Stability VariableThe introduction of the nitro group might affect the thermal stability of the polymer. The glass transition temperature (Tg) of polymers like poly(p-nitrostyrene) has been observed to increase with the degree of nitration. researchgate.net

The copolymerization of this compound with other monomers, such as electron-donating styrenes or other vinyl compounds, could lead to the creation of donor-acceptor copolymers. These materials are of particular interest for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where the charge separation and transport properties are paramount. For instance, studies on the copolymerization of 4-aminostyrene with nitrostyrenes have demonstrated the formation of block copolymers with unique properties. chem-soc.si

Derivatization of this compound for Material Property Modulation

The functional groups present in this compound offer multiple avenues for chemical modification, both at the monomer stage and post-polymerization. These derivatization reactions could be employed to fine-tune the properties of the resulting materials for specific applications.

The most prominent functional group for derivatization is the nitro group. Its reduction to an amino group is a well-established chemical transformation. This conversion would dramatically alter the electronic nature of the monomer or the polymer, transforming it from an electron-accepting to an electron-donating unit. This strategy is widely used in the synthesis of functional materials. For example, the reduction of poly(p-nitrostyrene) yields poly(p-aminostyrene), a reactive polymer with different properties and further functionalization potential. researchgate.net

Potential Derivatization Reactions and Their Impact:

Target GroupReactionResulting Functional GroupPotential Impact on Material Properties
Nitro GroupReduction (e.g., using SnCl₂/HCl or catalytic hydrogenation)Amino Group (-NH₂)- Converts electron-withdrawing character to electron-donating.- Increases reactivity for further functionalization (e.g., amidation, diazotization).- Can enhance adhesion and surface energy.
Vinyl Group--- The primary site for polymerization. Post-polymerization reactions are less common but could include cross-linking.
Methyl GroupOxidationCarboxylic Acid (-COOH)- Increases polarity and potential for hydrogen bonding.- Provides a site for esterification or amidation to attach other functional moieties.
Aromatic RingElectrophilic Substitution (e.g., sulfonation)Sulfonic Acid (-SO₃H)- Drastically increases hydrophilicity and can lead to water-soluble polymers.- Can be used to create ion-exchange resins. The sulfonation of 4-nitrotoluene (B166481) is a key step in the production of some dyes. wikipedia.org

The ability to perform these transformations post-polymerization on a material derived from this compound would allow for the creation of patterned surfaces or materials with spatially defined properties. For example, selective reduction of the nitro groups in a specific area of a polymer film could create regions with different electronic properties, a valuable technique for fabricating complex electronic devices.

Q & A

Q. What are the recommended synthetic routes for 2-Ethenyl-1-methyl-4-nitrobenzene, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of nitroaromatic compounds like this compound typically involves cross-coupling reactions or nitration of pre-functionalized aromatic precursors. For example:

  • Cross-Coupling (e.g., Sonogashira or Suzuki): Aryl halides can react with alkenes or alkynes in the presence of palladium catalysts. demonstrates a 65% yield for a structurally similar compound using a palladium-catalyzed coupling with 4-methoxybenzeneboronic acid in ethanol at 60°C .
  • Nitration: Direct nitration of 1-methyl-4-vinylbenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) may introduce the nitro group regioselectively.

Optimization Strategies:

  • Catalyst Screening: Use Pd(PPh₃)₄ or CuI for cross-coupling efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nitro group stability.
  • Temperature Control: Lower temperatures reduce side reactions during nitration.

Q. Table 1: Example Synthetic Conditions for Related Nitroaromatics

MethodCatalystSolventTemp (°C)Yield (%)Reference
Suzuki CouplingPd/C, CuIEthanol6065
Direct NitrationHNO₃/H₂SO₄H₂SO₄0–5~50*
*Hypothetical data based on analogous reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The vinyl proton (CH₂=CH–) appears as a doublet of doublets (δ 5.2–6.5 ppm). The methyl group (CH₃) resonates near δ 2.5 ppm, while nitro group deshielding shifts aromatic protons to δ 7.5–8.5 ppm .
    • ¹³C NMR: Nitro groups cause significant deshielding (~δ 140–150 ppm for C–NO₂).
  • IR Spectroscopy: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitro functionality .
  • Mass Spectrometry: Molecular ion peaks (M⁺) and fragment ions (e.g., loss of NO₂, m/z –46) are diagnostic .

Critical Analysis: Compare experimental data with computational predictions (e.g., DFT) to validate assignments. Discrepancies may arise from solvent effects or dynamic processes .

Q. What safety protocols should be followed when handling this compound, given the potential hazards of nitroaromatic compounds?

Methodological Answer:

  • PPE Requirements: Nitroaromatics are acutely toxic (Category 4, H302/H315). Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation (H335).
  • Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions influence the crystal packing of this compound, and what methodologies are used to analyze these interactions?

Methodological Answer:

  • Graph Set Analysis (GSA): Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., D(2) chains or R₂²(8) rings). highlights the use of GSA to predict aggregation patterns .
  • SHELX Refinement: Single-crystal XRD data refined via SHELXL can quantify intermolecular distances (e.g., C–H···O bonds between nitro and vinyl groups) .
  • Computational Modeling: DFT calculations (e.g., AIM theory) identify non-covalent interaction critical points .

Example Finding: In analogous nitrobenzenes, π-π stacking between aromatic rings stabilizes layered crystal structures with interplanar distances of 3.5–4.0 Å .

Q. In cases where experimental NMR data conflicts with computational predictions for this compound, what strategies can resolve these discrepancies?

Methodological Answer:

  • Solvent and Tautomer Effects: Simulate solvent polarity (e.g., COSMO-RS) or tautomeric equilibria (e.g., nitro ↔ aci-nitro forms) .
  • Dynamic NMR: Variable-temperature studies detect conformational exchange broadening (e.g., vinyl group rotation) .
  • Cross-Validation: Compare with X-ray crystallography to confirm molecular geometry .

Case Study: A study on 4-nitroaniline showed DFT-predicted shifts deviated by <0.3 ppm after incorporating solvent dielectric constants .

Q. What computational approaches are recommended to predict the reactivity and stability of this compound in different chemical environments?

Methodological Answer:

  • Reactivity:
    • Fukui Functions: Identify electrophilic (nitro group) and nucleophilic (vinyl group) sites for substitution reactions .
    • Transition State Modeling: Simulate reaction pathways (e.g., Diels-Alder cycloaddition) using Gaussian or ORCA .
  • Stability:
    • Molecular Dynamics (MD): Assess thermal decomposition kinetics under simulated conditions (e.g., 300–500 K) .
    • Hammett Constants: Corrate σ values of substituents (e.g., –NO₂, σ = +0.82) to predict electronic effects on stability .

Q. Table 2: Key Computational Parameters

ParameterTool/ModelApplication ExampleReference
Fukui IndicesGaussian 16Nitro group electrophilicity
MD SimulationsGROMACSThermal stability analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.